(R)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate
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Overview
Description
(R)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H20N4O2 and a molecular weight of 264.32 g/mol
Mechanism of Action
Target of Action
Related compounds, such as imidazo[1,2-a]pyridines, have been shown to interact with a variety of targets, including phosphatidylinositol-3-kinases (pi3k), which are lipid kinases that regulate various cellular functions including cell proliferation, growth, and differentiation .
Mode of Action
It is known that related compounds can act against the human pi3kα active site, exhibiting potent to moderate activity against cancer cell lines such as mcf-7 and hela .
Biochemical Pathways
Related compounds have been shown to influence the pi3k/akt signaling pathway, which plays a crucial role in regulating cell survival and apoptosis .
Result of Action
Related compounds have demonstrated cytotoxicity against hela and mcf-7 cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate typically involves the reaction of pyrazin-2-ylamine with tert-butyl pyrrolidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process may also include steps to ensure the stereoselectivity of the compound, which is crucial for its biological activity.
Chemical Reactions Analysis
Types of Reactions: (R)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
(S)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate
tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate (racemic mixture)
Other pyrrolidine derivatives with different substituents
This comprehensive overview provides a detailed understanding of (R)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl (3R)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-7-4-10(9-17)16-11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3,(H,15,16)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHCVNXEEKFMLU-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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